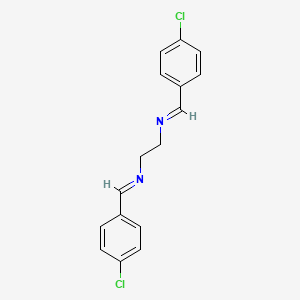

Bis(p-chlorobenzylidene)-ethylenediamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWYCJFPSDIEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60434-95-9 | |

| Record name | Bis(p-chlorobenzylidene)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-BIS(4-CHLOROBENZYLIDENE)ETHYLENEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of Bis P Chlorobenzylidene Ethylenediamine

Conventional Synthetic Routes via Condensation Reactions

The cornerstone of synthesizing Bis(p-chlorobenzylidene)-ethylenediamine involves the condensation reaction between two equivalents of p-chlorobenzaldehyde and one equivalent of ethylenediamine (B42938). This reaction forms the characteristic di-imine structure. asianpubs.orgrsc.org

Optimization of Reaction Parameters and Catalyst Influence

Conventional synthesis typically involves refluxing the reactants in an organic solvent, most commonly ethanol (B145695) or methanol. rsc.orgtandfonline.com A specific reported synthesis involves adding a solution of p-chlorobenzaldehyde in ethanol dropwise to a solution of 1,2-diaminoethane (ethylenediamine) and potassium acetate (B1210297) in water, followed by refluxing for one hour. This method resulted in a high yield of 89.2%. asianpubs.org

The optimization of this reaction often focuses on several key parameters:

Solvent: While ethanol is common, other solvents like toluene (B28343) can be used, sometimes in conjunction with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards product formation. rsc.org

Temperature: Reflux temperatures are standard to ensure sufficient energy for the reaction to proceed at a reasonable rate. asianpubs.orgrsc.org

Catalysis: The reaction can be self-catalyzed, but it is often accelerated by the addition of a catalytic amount of acid, such as glacial acetic acid or sulfuric acid. tsijournals.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The table below summarizes typical parameters for the conventional synthesis of Schiff bases like this compound.

Table 1: Comparison of Conventional Synthetic Methods for Schiff Bases

| Method | Solvent(s) | Catalyst | Conditions | Reaction Time | Typical Yield |

| Reflux in Alcohol | Ethanol or Methanol | None or Acetic Acid (catalytic) | Reflux | 1 - 15 hours | 50-90% |

| Azeotropic Distillation | Toluene or Benzene | Acid (e.g., H₂SO₄) | Reflux with Dean-Stark trap | 3 - 24 hours | Good to High |

| Aqueous/Alcohol Mix | Ethanol/Water | Potassium Acetate | Reflux | ~1 hour | ~89% asianpubs.org |

This table provides generalized data for Schiff base synthesis; specific results for this compound may vary.

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, methods that reduce or eliminate the use of volatile organic solvents have been developed for Schiff base synthesis. One such method is grinding , where the solid reactants (p-chlorobenzaldehyde and ethylenediamine) are ground together at room temperature, sometimes with a catalytic amount of an acid. tandfonline.com This solvent-free approach minimizes waste and can lead to high yields in a short amount of time.

Post-Synthetic Modifications and Derivatization

The structure of this compound offers two primary sites for post-synthetic modification: the p-chlorophenyl aromatic rings and the central ethylenediamine backbone. Such modifications can be used to tune the electronic, steric, and coordination properties of the molecule.

Substitution Reactions on Aromatic Moieties

The two p-chlorophenyl rings can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the existing substituents: the chloro group and the imine-alkyl group (-CH=N-). wikipedia.orglibretexts.org

Directing Effects: Both the chlorine atom and the alkyl-imine group are deactivating yet ortho, para-directing. libretexts.org The chlorine atom is deactivating due to its electron-withdrawing inductive effect but directs ortho/para due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The imine group is also deactivating due to the electronegativity of the nitrogen. Therefore, incoming electrophiles will be directed to the positions ortho to the chlorine atom (and meta to the imine group).

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃ to introduce an additional halogen atom. youtube.com

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid (-SO₃H) group. youtube.com

Table 2: Directing Effects of Substituents on the Aromatic Rings

| Substituent | Type | Activating/Deactivating | Ortho/Para/Meta Directing |

| -Cl | Halogen | Deactivating | Ortho, Para |

| -CH=N-R | Imine-Alkyl | Deactivating | Ortho, Para |

The combination of these effects suggests that further substitution will be disfavored but would primarily occur at the positions ortho to the existing chlorine atoms.

Structural Elaboration of the Ethylenediamine Backbone

The ethylenediamine backbone and its associated imine linkages provide another avenue for structural modification.

Reduction of Imine Bonds: The two C=N double bonds can be reduced to C-N single bonds using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation converts the Schiff base into the more flexible saturated diamine, N,N'-bis(p-chlorobenzyl)ethylenediamine. This new scaffold, with its secondary amine functionalities, opens up further synthetic possibilities.

N-Alkylation/N-Acylation: The secondary amines of the reduced backbone can be functionalized through reactions such as N-alkylation or N-acylation. For instance, reaction with alkyl halides could introduce new side chains, or reaction with acyl chlorides could form amide linkages. A study on related bis(α-aminophosphonates) demonstrated that the nitrogen atoms of a diamine bridge could undergo nucleophilic substitution with reagents like ethyl (2-bromomethyl)acrylate, showcasing a pathway for significant structural elaboration. nih.gov

Green Chemistry Approaches in the Preparation of this compound

Green chemistry principles aim to design chemical processes that are environmentally friendly, efficient, and safe. iau.irresearchgate.net Several green methods are highly applicable to the synthesis of this compound, offering significant advantages over conventional techniques. researchgate.net

These methods include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. nih.gov This technique can be performed with or without a solvent.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can also accelerate the condensation reaction at room temperature, reducing the need for heating and often minimizing the amount of catalyst required. tsijournals.comasianpubs.orgijcce.ac.ir This method is known to increase product purity and yield. irjmets.com

Aqueous Medium: Performing the synthesis in water as a solvent is a key green approach, as it eliminates the need for volatile and often toxic organic solvents. tandfonline.comstmjournals.com The hydrophobic effect can help drive the condensation reaction forward, and the product, being insoluble in water, can often be isolated by simple filtration.

Natural Acid Catalysis: Utilizing benign, natural acid sources like lemon juice as a catalyst has been reported for Schiff base synthesis, providing an eco-friendly alternative to strong mineral acids. researchgate.net

The efficiency of these processes can be evaluated using green chemistry metrics like Atom Economy and E-Factor, which quantify the amount of waste produced relative to the desired product. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Method | Energy Source | Solvent | Catalyst | Time | Key Advantages |

| Conventional Reflux | Thermal (Heating Mantle) | Ethanol, Toluene | Acetic Acid, H₂SO₄ | Hours | Well-established |

| Microwave Irradiation | Microwaves | Ethanol or Solvent-free | Often catalyst-free | Minutes | Rapid, High Yield, Energy Efficient nih.gov |

| Ultrasonication | Sound Waves | Ethanol or Water | Minimal/None | < 1 hour | Room temp, High Yield, Purity tsijournals.comirjmets.com |

| Aqueous Synthesis | Stirring/Heating | Water | None/Benign | Variable | Environmentally safe, Simple work-up tandfonline.com |

| Grinding | Mechanical Force | Solvent-free | None/Catalytic | Minutes | No solvent, Simple, Fast tandfonline.com |

Coordination Chemistry of Bis P Chlorobenzylidene Ethylenediamine Metal Complexes

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with Bis(p-chlorobenzylidene)-ethylenediamine is typically achieved through the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. Another common method is the in situ template synthesis, where the metal ion directs the condensation of the aldehyde and diamine precursors.

Complexation with D-Block Transition Metals (e.g., Cu(II), Co(II/III), Ni(II), Cd(II), Fe(II/III), Mn(II/III), Ru(II/III), Zn(II))

A wide array of d-block transition metal complexes with this compound have been synthesized and characterized.

Copper(II), Cobalt(II), and Cadmium(II) Complexes: The synthesis of Cu(II), Co(II), and Cd(II) complexes has been reported by reacting the Schiff base ligand with the corresponding metal chlorides or acetates in a 2:1 ligand-to-metal molar ratio. These reactions are often carried out in ethanol (B145695) or methanol. The resulting complexes are generally found to be non-electrolytic in nature, indicating that the anions are not part of the primary coordination sphere. Based on magnetic susceptibility and spectral data, the Cu(II) and Co(II) complexes often exhibit a square planar geometry, while the Cd(II) complex typically adopts a tetrahedral geometry. A dinuclear copper(II) complex with a related ligand, N,N'-bis(4-chlorobenzyl)propane-1,2-diamine, has also been synthesized, featuring two bridging chloride atoms. nih.gov

Nickel(II) and Zinc(II) Complexes: Nickel(II) and Zinc(II) complexes are also readily synthesized. For instance, a Ni(II) complex has been prepared with the suggested formula [Ni(cba)2(en)(H2O)2]·H2O, where 'cba' represents the p-chlorobenzaldehyde moiety and 'en' is ethylenediamine (B42938), suggesting a different coordination environment where the ligand components may not have fully condensed or have rearranged. A polymeric coordination compound of Zn(II) with the formula [Zn(cbaen)2] has also been suggested. nih.gov The synthesis of a Zn(II) complex of a similar Schiff base, N,N'-bis(salicylidene)ethylenediamine, involves refluxing the ligand with zinc nitrate (B79036) in DMSO. sapub.org

Iron(II/III) Complexes: While specific studies on the synthesis of iron complexes with this compound are not extensively detailed in the provided results, general procedures for preparing iron(III) complexes with similar salicylidene-type Schiff bases involve reacting the ligand with anhydrous iron(III) chloride in ethanol under reflux. nih.gov The synthesis of iron(II) complexes with bisphosphine ligands often involves the reaction of an iron(II) source with the ligand. nih.gov

Manganese(II/III) Complexes: The synthesis of manganese complexes with related Schiff bases has been documented. For example, Mn(III) mixed ligand complexes have been prepared by reacting a manganese(III) precursor with ethylenediamine. asianpubs.org The synthesis of a Mn(II) complex with N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine involved the reaction of the ligand with a manganese salt. researchgate.net These methods suggest viable routes for the synthesis of Mn(II/III) complexes with this compound.

Ruthenium(II/III) Complexes: Information on the direct synthesis of Ru(II/III) complexes with this compound is scarce. However, the synthesis of Ru(II) complexes with ethylenediamine and other ligands like dipyridophenazine has been reported, indicating the compatibility of Ru(II) with the ethylenediamine backbone. researchgate.net The synthesis of other Ru(II) complexes often involves the use of precursors like cis-[RuCl2(DMSO)4]. nih.gov

Table 1: Summary of Synthesized D-Block Metal Complexes with this compound and Related Ligands

| Metal Ion | General Synthetic Method | Proposed Geometry/Structure | Reference(s) |

| Cu(II) | Reaction of ligand with CuCl2 or Cu(OAc)2 in ethanol. | Square Planar, Dinuclear (with related ligand) | nih.gov |

| Co(II) | Reaction of ligand with CoCl2 or Co(OAc)2 in ethanol. | Square Planar | |

| Cd(II) | Reaction of ligand with CdCl2 or Cd(OAc)2 in ethanol. | Tetrahedral | |

| Ni(II) | Template reaction of p-chlorobenzaldehyde, ethylenediamine, and Ni(OAc)2. | Octahedral | nih.gov |

| Zn(II) | Template reaction or reaction of ligand with Zn(NO3)2. | Polymeric, Tetrahedral | nih.govsapub.org |

| Fe(III) | Reaction of ligand with anhydrous FeCl3 in ethanol (inferred). | Octahedral (with related ligands) | nih.gov |

| Mn(II/III) | Reaction of Mn precursor with ethylenediamine (inferred). | Octahedral (with related ligands) | asianpubs.orgresearchgate.net |

| Ru(II) | Reaction with Ru precursors like [RuCl2(DMSO)4] (inferred). | Octahedral (with related ligands) | researchgate.netnih.gov |

Coordination with F-Block Lanthanoid Ions (e.g., Dy(III), Gd(III), Nd(III), Sm(III))

The coordination chemistry of this compound with f-block lanthanoid ions is not well-documented in existing literature. However, studies on lanthanide complexes with other Schiff bases derived from ethylenediamine and various aldehydes provide insights into the potential for such complexation. For instance, lanthanide complexes of Schiff bases derived from 4,4-methylenediantipyrine and ethylenediamine have been synthesized. libretexts.org Similarly, complexes of Dy(III), Gd(III), Nd(III), and Sm(III) with other β-diketone and Schiff base ligands have been prepared and characterized. mdpi.com

The synthesis of these lanthanide complexes typically involves the reaction of the Schiff base ligand with the corresponding lanthanide nitrate or chloride salt in a suitable solvent. The larger ionic radii and higher coordination numbers (often 8 or 9) of lanthanide ions compared to d-block metals can lead to different stoichiometries and coordination geometries. mdpi.com The formation of stable complexes suggests that this compound could potentially form complexes with lanthanide ions, although steric factors and the electronic nature of the p-chloro substituent might influence the stability and structure of the resulting compounds.

Formation of Mono-, Bi-, and Polynuclear Architectures

The denticity and flexibility of the this compound ligand allow for the formation of not only mononuclear complexes but also more complex bi- and polynuclear structures.

Mononuclear Complexes: In many instances, the ligand acts as a tetradentate chelating agent, binding to a single metal center to form a mononuclear complex. This is commonly observed in the 1:1 metal-to-ligand complexes of various transition metals. sapub.org

Binuclear Complexes: The formation of binuclear complexes can occur through bridging ligands. For example, a dinuclear copper(II) complex with a related N,N'-bis(4-chlorobenzyl)propane-1,2-diamine ligand features two copper centers bridged by two chloride ions, with each copper also coordinated to a Schiff base ligand. nih.gov In another example, a binuclear copper(I) complex, [Cu(C16H14Cl2N2)2][CuCl2], contains a dinuclear anion where two copper atoms are bridged by chloride ions. nih.gov

Polynuclear Architectures: The potential for the formation of polynuclear or polymeric structures has been suggested for some complexes. A proposed structure for a Zn(II) complex, [Zn(cbaen)2], suggests a polymeric coordination compound where the ligand may bridge multiple metal centers. nih.gov The ability of the ligand to adopt different conformations could facilitate the linking of metal ions into extended one-, two-, or three-dimensional networks.

Ligand-Metal Interaction and Chelation Properties

The coordination of this compound to metal ions is primarily dictated by the donor atoms present in the ligand and the nature of the metal ion.

Coordination Modes and Donor Atom Preferences (e.g., imine nitrogen, potential influence of substituents)

The primary donor sites in this compound are the two nitrogen atoms of the imine (-C=N-) groups. sapub.orgmocedes.org These nitrogen atoms readily donate their lone pair of electrons to the metal center, forming stable coordinate bonds. The ligand typically acts as a tetradentate N,N'-donor, coordinating to the metal ion through both imine nitrogen atoms.

The presence of the p-chloro substituent on the benzylidene rings can have an electronic influence on the coordination properties. The electron-withdrawing nature of the chlorine atom can affect the electron density on the imine nitrogen atoms, potentially influencing the strength of the metal-ligand bond. However, the fundamental coordination mode via the imine nitrogens remains the preferred interaction. In some cases, particularly with related ligands containing hydroxyl groups, the oxygen atom can also participate in coordination. For the specific ligand , the coordination is expected to be dominated by the nitrogen donors.

Chelate Ring Formation and Stability

Upon coordination to a metal ion as a tetradentate ligand, this compound forms three chelate rings. The central chelate ring is a five-membered ring composed of the metal ion, the two nitrogen atoms of the ethylenediamine backbone, and the two carbon atoms of the ethylenediamine bridge. The two outer chelate rings are six-membered and involve the metal ion, one imine nitrogen, the imine carbon, the aromatic ring, and back to the metal ion.

Influence of Metal Ion Properties on Coordination Behavior

The Schiff base, this compound, functions as a bidentate ligand, coordinating to metal centers through the lone pair of electrons on its two azomethine nitrogen atoms. researchgate.netmocedes.org The coordination behavior and the ultimate geometry of the resulting metal complex are profoundly influenced by the intrinsic properties of the central metal ion, such as its size, charge, preferred coordination number, and d-orbital electron configuration.

This ligand has been shown to form stable complexes with a range of transition metals including copper(II), cobalt(II), nickel(II), and cadmium(II). researchgate.netresearchgate.net The identity of the metal ion is a primary determinant of the coordination geometry. For instance, studies on complexes with N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine have indicated that Cu(II) and Co(II) favor the formation of square planar geometries. researchgate.net In contrast, the larger Cd(II) ion, with its d¹⁰ electron configuration, typically results in a tetrahedral geometry. researchgate.net

The flexibility of the ethylenediamine backbone is a key feature, allowing the ligand to adapt to the steric and electronic demands of different metal ions by adjusting bond lengths and angles. researchgate.net This adaptability is seen in related complexes; for example, copper(I) coordinated with the analogous N,N'-bis(2-chlorobenzylidene)ethylenediamine ligand adopts a flattened, distorted tetrahedral geometry. jst.go.jpnih.govresearchgate.net Similarly, chromium(II) complexes with a simple ethylenediamine ligand are known to form distorted octahedral structures. rsc.org This demonstrates that the electronic requirements of the metal ion (e.g., the Jahn-Teller distortion in Cu(II) or the high-spin d⁴ configuration in Cr(II)) play a crucial role in dictating the final three-dimensional structure of the complex.

Spectroscopic and Structural Characterization of Metal Complexes

The elucidation of the structure and bonding in this compound metal complexes relies on a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, from the electronic environment of the metal center to the precise atomic arrangement in the solid state.

Electronic Spectroscopy (UV-Vis) for Elucidating Coordination Environment and Electronic Transitions

Electronic or UV-Visible spectroscopy is a fundamental tool for probing the electronic structure of these complexes and confirming the coordination of the ligand to the metal ion. The spectra of the complexes exhibit bands corresponding to different types of electronic transitions.

Intra-ligand transitions, such as π→π* and n→π*, are typically observed at higher energies (in the UV region) and are associated with the aromatic rings and the C=N imine groups of the Schiff base ligand. researchgate.net For example, a related Schiff base, N,N'-Bis(benzylidene)ethylenediamine, shows a high-energy absorption band around 243 nm. researchgate.net Upon complexation, these bands may undergo a slight shift.

More informative are the lower-energy bands that appear in the visible region of the spectrum, which arise from d-d transitions within the metal's d-orbitals and from ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and intensity of these bands are highly sensitive to the geometry of the complex and the nature of the metal ion. For instance, the UV-Vis spectra of the Cu(II) and Co(II) complexes of N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine were instrumental in assigning a square planar geometry to these species. researchgate.net The distinct colors of these transition metal complexes are a direct consequence of these d-d electronic excitations. mocedes.org

Table 1: Representative Electronic Spectral Data for Schiff Base Metal Complexes

| Complex/Ligand | Transition Type | Wavelength (λmax, nm) | Assigned Geometry |

| N,N'-Bis(benzylidene)ethylenediamine | Intra-ligand (π→π*) | 243 | - |

| Co(II) Complex (related) | d-d | 507, 618 | Octahedral |

| Cu(II) Complex of Ligand (L¹) | d-d / LMCT | Not specified | Square Planar |

| Co(II) Complex of Ligand (L¹) | d-d / LMCT | Not specified | Square Planar |

Data sourced from related compounds to illustrate typical spectral features. (L¹ = N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine)

Vibrational Spectroscopy (FTIR) for Ligand-Metal Coordination Fingerprinting

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, provides direct evidence of ligand coordination by monitoring changes in the vibrational frequencies of its functional groups. The most critical diagnostic band in the FTIR spectrum of this compound is the stretching vibration of the azomethine group (ν(C=N)). researchgate.net

In the free, uncoordinated Schiff base ligand, the ν(C=N) band appears at a characteristic frequency. When the ligand coordinates to a metal ion through the imine nitrogen, electron density is withdrawn from the C=N bond. This weakens the bond, causing its stretching frequency to shift, typically to a lower wavenumber (a redshift). This shift is considered definitive proof of coordination. In studies of similar Schiff base complexes, this shift in the ν(C=N) band was observed to be between 33 and 55 cm⁻¹. mocedes.org For instance, the free N,N'-Bis(benzylidene)ethylenediamine ligand shows a ν(C=N) band at 1643 cm⁻¹. researchgate.net

Furthermore, the formation of a new coordinate bond between the metal and the ligand's nitrogen atoms gives rise to new, low-frequency vibrational modes in the far-IR region of the spectrum. These bands, assigned to the metal-nitrogen stretching vibration (ν(M-N)), provide further confirmation of complex formation. researchgate.net

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for Schiff Base Ligands and Complexes

| Compound | ν(C=N) of Free Ligand | ν(C=N) in Complex | Shift (Δν) | Evidence of ν(M-N) |

| N,N'-Bis(benzylidene)ethylenediamine | 1643 | - | - | - |

| Co(II)/Ni(II)/Hg(II) Complexes (related) | 1620 | 1565-1587 | 33-55 | Yes |

| N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine Complex | Characterized | Shifted | Confirmed | Inferred |

Data compiled from studies on the title ligand and closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of diamagnetic complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the ligand upon complexation. researchgate.net

In the ¹H NMR spectrum of the free ligand, specific resonances are observed for the protons of the ethylenediamine bridge (-CH₂-CH₂-) and the azomethine protons (-CH=N). Upon coordination to a diamagnetic metal center, such as Cd(II) or Zn(II), the chemical shifts of these protons are expected to change significantly. The donation of electron density from the nitrogen atoms to the metal center causes a deshielding effect on the adjacent protons, typically resulting in a downfield shift of their resonance signals. tsijournals.com This effect provides clear evidence of the coordination sites in the solution state.

Similarly, the resonances in the ¹³C NMR spectrum for the azomethine carbon and the carbons of the ethylene (B1197577) bridge would also be affected by coordination. However, for paramagnetic metal complexes, such as those of Cu(II) or many Co(II) species, the unpaired electrons on the metal ion can cause significant broadening of the NMR signals, often rendering the spectra poorly resolved and difficult to interpret. tsijournals.com

Table 3: Representative ¹H NMR Chemical Shift Data (δ, ppm)

| Compound/Complex | -CH₂- Protons (Ethylene) | -CH=N Protons (Azomethine) | Aromatic Protons | Notes |

| PhTeCl₃·EN (related) | 3.21 | - | 7.46 | Deshielding observed upon complexation |

| Ligand (L¹) | Characterized | Characterized | Characterized | Sharp signals expected |

| Diamagnetic Complex (e.g., Cd(L¹)Cl₂) | Shifted downfield | Shifted downfield | Shifted | Sharp signals expected |

| Paramagnetic Complex (e.g., Co(L¹)Cl₂) | Likely broadened | Likely broadened | Likely broadened | Poor resolution typical |

(L¹ = (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine)

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Geometries and Packing

Single-crystal X-ray diffraction is the gold standard for structural determination. The crystal structure of the free ligand, (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine, has been solved, showing it crystallizes in the monoclinic space group Cc. researchgate.net While the single-crystal structure for a complex of this specific ligand is not detailed in the provided sources, data from closely related analogues are highly informative. For example, a copper(I) complex with N,N'-bis(2-chlorobenzylidene)ethylenediamine, [Cu(C₁₆H₁₄Cl₂N₂)₂][CuCl₂], adopts a flattened tetrahedral coordination geometry around the copper cation, with the two bidentate ligands arranged in a double-helical fashion. nih.govresearchgate.net Another Cu(I) complex with a triphenylphosphine (B44618) co-ligand, Cu(L') (PPh₃)Cl (where L' is the 2-chloro derivative), also exhibits a distorted tetrahedral geometry. jst.go.jp

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystallinity of bulk samples, identify the crystalline phases present, and determine unit cell parameters. spuvvn.edu PXRD patterns showing sharp, well-defined peaks are indicative of a highly crystalline material. This method has been used to confirm that Co(II), Ni(II), and Cu(II) complexes of other Schiff bases are crystalline in nature, belonging to systems such as monoclinic or triclinic. spuvvn.edu

Table 4: Crystallographic Data for the Free Ligand and a Related Complex

| Compound | Formula | Crystal System | Space Group | Key Geometric Feature |

| Ligand (L¹) | C₁₆H₁₄Cl₂N₂ | Monoclinic | Cc | - |

| [Cu(L')₂(CuCl₂)] | C₃₂H₂₈Cl₄Cu₂N₄ | Monoclinic | P2₁/n | Distorted tetrahedral Cu(I) cation |

(L¹ = (2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine; L' = N,N'-bis(2-chlorobenzylidene)ethylenediamine)

Magnetic Susceptibility Measurements and Spin State Determination

Magnetic susceptibility measurements are crucial for investigating the electronic properties of transition metal complexes, specifically for determining the number of unpaired electrons on the metal ion. This information allows for the assignment of the metal's oxidation state and spin state (high-spin or low-spin), which in turn provides insight into the ligand field strength and the coordination geometry.

The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. libretexts.org For complexes of this compound, this technique has been used to support the geometries inferred from electronic spectra. researchgate.net For example, the diamagnetic nature (μ_eff ≈ 0 Bohr Magnetons, B.M.) of the Cd(II) complex is consistent with its d¹⁰ configuration and tetrahedral geometry.

For paramagnetic ions, the measured magnetic moment is compared to the theoretical "spin-only" value (μ_so), which depends only on the number of unpaired electrons. Deviations from the spin-only value can indicate an orbital contribution to the magnetic moment, which is common for certain geometries. libretexts.org For instance, high-spin Co(II) (d⁷) in an octahedral or tetrahedral environment typically has three unpaired electrons and exhibits μ_eff values in the range of 4.1–5.2 B.M., significantly higher than the spin-only value due to orbital contribution. libretexts.org A square planar Cu(II) (d⁹) complex, with one unpaired electron, is expected to have a magnetic moment slightly above the spin-only value of 1.73 B.M. These measurements were key in establishing a square planar geometry for the Cu(II) and Co(II) complexes of the title ligand. researchgate.net

Table 5: Typical Magnetic Moments (μ_eff) for Relevant Metal Ions

| Metal Ion | d-Electron Count | Typical Geometry | Unpaired Electrons (n) | Spin-Only Moment (μ_so, B.M.) | Observed Moment Range (B.M.) |

| Cu(II) | d⁹ | Square Planar / Octahedral | 1 | 1.73 | 1.8 - 2.2 |

| Ni(II) | d⁸ | Octahedral | 2 | 2.83 | 2.9 - 3.4 |

| Co(II) | d⁷ | Tetrahedral / High-Spin Octahedral | 3 | 3.87 | 4.1 - 5.2 |

| Cr(II) | d⁴ | High-Spin Octahedral | 4 | 4.90 | ~4.8 |

| Cd(II) | d¹⁰ | Tetrahedral | 0 | 0 | ~0 (Diamagnetic) |

Supramolecular Interactions and Crystal Engineering in Metal Complexes

Supramolecular chemistry and crystal engineering explore the assembly of molecular units into well-defined, higher-order structures through non-covalent interactions. researchgate.netrsc.org For metal complexes of this compound and related ligands, these interactions are pivotal in dictating the solid-state architecture. The key forces at play include hydrogen bonding, π-π stacking, and halogen interactions. researchgate.netrsc.orgnih.gov

The crystal structure of ligands closely related to this compound provides a clear picture of the potential supramolecular synthons. For example, in N,N′-Bis(4-chlorobenzylidene)-2,2-dimethylpropane-1,3-diamine, the structure is stabilized by a network of weak intermolecular forces. nih.gov These include Cl···Cl and Cl···N interactions, which link adjacent molecules into dimeric units. nih.gov Furthermore, the crystal packing is reinforced by weak π–π stacking interactions between the chlorophenyl rings of neighboring molecules. nih.gov Intramolecular C—H···N hydrogen bonds are also observed, which help to define the conformation of the molecule itself. nih.gov

When these ligands coordinate to a metal center, the resulting complexes can exhibit even more complex and fascinating supramolecular arrangements. In a copper(I) complex with a similar Schiff base ligand, N,N'-bis(2-chlorobenzylidene)ethylenediamine, the packing of the cationic complexes in the crystal lattice is dominated by intermolecular π-π interactions. nih.govresearchgate.net These interactions lead to the formation of columns of cations extending through the crystal, with the anions and solvent molecules occupying channels between these columns. nih.govresearchgate.net

Hydrogen bonding involving the ethylenediamine backbone is also a significant factor in the crystal engineering of these complexes. researchgate.net In various cobalt(III) and copper(II) ethylenediamine complexes, extensive networks of N-H···Cl, N-H···O, and O-H···Cl hydrogen bonds link the complex cations, anions, and any co-crystallized water molecules into two- or three-dimensional supramolecular networks. researchgate.netresearchgate.net The presence of the para-chloro substituent on the benzylidene rings introduces the possibility of halogen bonding (C-Cl···X, where X is a halogen or another electronegative atom), which can serve as a directional tool for assembling specific crystal architectures. rsc.org The interplay of these varied non-covalent forces allows for the rational design, or crystal engineering, of solid-state materials with potentially tunable properties. rsc.orgresearchgate.net

Table 2: Summary of Supramolecular Interactions in Related Schiff Base Structures

| Interaction Type | Description | Typical Distance (Å) | Reference Example |

|---|---|---|---|

| π–π Stacking | Attraction between aromatic rings of adjacent molecules. | 3.7 - 3.9 | Stacking of chlorophenyl rings in N,N′-Bis(4-chlorobenzylidene)-2,2-dimethylpropane-1,3-diamine. nih.gov |

| Hydrogen Bonding | Electrostatic attraction involving a hydrogen atom and an electronegative atom (N, O, Cl). | N-H···Cl: ~2.2-2.5 | N-H···Cl bonds forming 3D networks in cobalt(III) ethylenediamine complexes. researchgate.net |

| Halogen Interactions | Weak interactions involving the chlorine substituent. | Cl···Cl: ~3.5Cl···N: ~3.3 | Dimer formation via Cl···N interactions in a related Schiff base. nih.gov |

Biological and Medicinal Applications of Bis P Chlorobenzylidene Ethylenediamine and Its Metal Complexes

Antimicrobial Efficacy

The antimicrobial potential of Bis(p-chlorobenzylidene)-ethylenediamine and its metal complexes has been an area of significant investigation. The introduction of a metal ion into the Schiff base ligand can dramatically alter its biological properties, often leading to enhanced antimicrobial efficacy.

While specific data for the antibacterial activity of this compound is not extensively documented in publicly available literature, studies on closely related Schiff base ligands and their metal complexes provide valuable insights. For instance, research on Schiff bases derived from substituted benzaldehydes and various diamines consistently demonstrates that these compounds possess inhibitory activity against a spectrum of both Gram-positive and Gram-negative bacteria.

One study on N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, a structurally similar Schiff base, reported its synthesis and characterization, which is a prerequisite for biological evaluation. researchgate.net Although this particular study did not provide specific antibacterial data, it laid the groundwork for such investigations. researchgate.net Research on other derivatives, such as N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, has shown significant activity. For example, this compound exhibited a lethal concentration (LC50) of 287 μM against Staphylococcus aureus (a Gram-positive bacterium) and 138 μM against Pseudomonas aeruginosa (a Gram-negative bacterium). researchgate.netnih.gov

The antibacterial activity of Schiff base metal complexes is generally found to be greater than that of the free ligand. This is often attributed to the chelation theory, which suggests that the coordination of a metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, thereby facilitating its penetration through the lipid membrane of the bacteria.

Table 1: Antibacterial Activity of a Structurally Similar Schiff Base Derivative

| Compound | Bacterial Strain | Activity (LC50 in μM) |

|---|---|---|

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 287 |

| Pseudomonas aeruginosa | 138 | |

| Salmonella enterica | 8.79 |

Data sourced from studies on a closely related compound to illustrate potential activity. researchgate.netnih.gov

The precise mechanisms of action for this compound are not fully elucidated; however, the mechanisms for related Schiff base metal complexes are thought to involve several pathways. One widely accepted theory is the interference with the bacterial cell wall or membrane. The increased lipophilicity of the metal complexes allows them to disrupt the integrity of the cell membrane, leading to the leakage of essential cellular components and ultimately cell death. eurjchem.com Another proposed mechanism is the inhibition of crucial enzymes within the bacteria. The metal ions in the complexes can bind to the active sites of enzymes, altering their structure and inhibiting their function, which is vital for the survival of the bacteria. eurjchem.com

The emergence of drug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Consequently, there is a pressing need for novel antimicrobial agents. Studies on copper(II) Schiff base complexes have demonstrated promising activity against MRSA. researchgate.netresearchgate.netresearchgate.net These complexes have been shown to not only inhibit the growth of MRSA but also to disrupt the formation of biofilms, which are a key virulence factor for many resistant bacteria. researchgate.netresearchgate.netresearchgate.net While specific data for this compound against MRSA is not available, the performance of other Schiff base complexes suggests that this class of compounds could be a promising avenue for the development of new treatments for resistant infections. researchgate.netresearchgate.netresearchgate.net

Similar to the antibacterial activity, the antifungal potential of this compound is inferred from studies on analogous compounds. Schiff bases and their metal complexes have been shown to be effective against a variety of fungal pathogens. For example, studies on various Schiff base metal complexes have reported significant antifungal activity against species such as Candida albicans and Aspergillus niger. eurjchem.com

In a study of related Schiff base complexes derived from N,N-bis(4-methoxybenzylidene)ethylenediamine, the compounds exhibited weak activity against Candida albicans. eurjchem.comeurjchem.com However, it is important to note that the antifungal efficacy can be highly dependent on the specific structure of the ligand and the coordinated metal ion.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Antitumor and Anticancer Potential

The exploration of Schiff base derivatives for anticancer applications has revealed promising results. Compounds containing the ethylenediamine (B42938) moiety are known to exhibit anticancer activities. nih.gov While specific studies on the antitumor potential of this compound are limited, research on structurally related compounds provides a basis for its potential in this area.

For instance, a study on N,N'-Bis(2-hydroxy-5-chlorobenzyl)ethylenediamine, a halogenated derivative, demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.gov The study found that this compound induced cell cycle arrest and a loss of mitochondrial membrane potential in the cancer cells, ultimately leading to cell death. nih.gov Another study on a novel Schiff base, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenol, showed well-defined anti-cancer activity against MCF-7 breast cancer cells by blocking their proliferation. nih.gov

The anticancer activity of Schiff base metal complexes is often attributed to their ability to bind to DNA and interfere with its replication, or to induce the production of reactive oxygen species (ROS) that cause oxidative damage to cancer cells. Iron(III) complexes of salene-type ligands (structurally related to the compound of interest) have been identified as potent inducers of ferroptosis, a specific form of iron-dependent cell death, in cancer cells. nih.gov

Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic potential of Schiff bases and their metal complexes is a significant area of research in the development of novel anticancer agents. While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on closely related halogenated Schiff base complexes demonstrate considerable cytotoxic activity against a range of human cancer cell lines.

For instance, research on N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025), a structurally similar compound, has shown concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov These findings suggest that the presence of the chloro-substituent on the benzylidene ring, a key feature of this compound, may contribute to its anticancer effects.

Further supporting this, novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes have demonstrated potent antiproliferative and antimetabolic effects on the MDA-MB 231 triple-negative breast cancer cell line. nih.gov For example, a complex with chlorine in the 5-position of the salicylidene moieties (X2) inhibited metabolic activity to 14.5 ± 7.4% at a concentration of 2.5 µM. nih.gov Another study on platinum(IV) complexes with an ethylenediamine-N,N'-di-3-propionato ligand reported an IC50 value of 92.6 ± 12 µM for the chloro-complex against the human ovarian cancer cell line A2780. nih.gov

The data from these related compounds suggest that this compound and its metal complexes are promising candidates for cytotoxic agents. However, comprehensive screening of the specific compound and its complexes against a broad panel of cancer cell lines is necessary to fully elucidate their cytotoxic profile.

Interactive Table: Cytotoxicity of Structurally Related Schiff Base Complexes

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| N,N'-bis(5-chloro-2-hydroxybenzyl)-ethylenediamine dihydrochloride | A549, MDA-MB-231, PC3 | Concentration-dependent cytotoxicity observed | nih.gov |

| [PtCl2(eddp)]·H2O | A2780 | 92.6 ± 12 | nih.gov |

| Halogenated Fe(III) Salen Complex (X2) | MDA-MB 231 | Significant inhibition at 2.5 µM | nih.gov |

Note: This table presents data for structurally similar compounds due to the limited availability of specific IC50 values for this compound and its metal complexes in the reviewed literature.

Interaction with Biomolecules (e.g., DNA binding via intercalation or groove binding)

A primary mechanism by which many metal-based anticancer drugs exert their effect is through interaction with DNA, leading to the inhibition of replication and transcription, and ultimately, cell death. nih.gov Studies on Schiff base complexes suggest that they can bind to DNA through various modes, including intercalation and groove binding. researchgate.netias.ac.in

Research on a compound simply referred to as "chlorobenzylidine" has provided direct evidence of DNA interaction. nih.gov Electronic absorbance and fluorescence titration studies revealed that this compound binds to DNA, resulting in hypochromism and a slight red shift in the absorption spectra, along with emission quenching. nih.gov These spectral changes are characteristic of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov The study determined a binding constant of 1.3 x 10(5) M(-1) and a binding site size of 10 base pairs, indicating a high affinity for DNA. nih.gov

The intercalative binding model is further supported by fluorescence polarization measurements. nih.gov Competitive binding studies with ethidium (B1194527) bromide, a known DNA intercalator, often show displacement of the dye, further confirming this mode of interaction for similar metal complexes. researchgate.net While groove binding cannot be entirely ruled out and may occur concurrently, the planar aromatic structures within this compound would favor intercalation. nih.govresearchgate.net The interaction is also shown to be influenced by pH, with maximum binding observed at pH 3.0 for chlorobenzylidine. nih.gov

Exploration of Molecular Mechanisms in Antitumor Action

The antitumor action of Schiff base metal complexes is multifaceted and extends beyond simple DNA binding. Recent studies on related halogenated iron(III) salen complexes have shed light on other potential mechanisms. These complexes were found to induce the generation of mitochondrial reactive oxygen species (mROS) and increase lipid peroxidation, leading to both ferroptosis and necroptosis in cancer cells. nih.gov

Furthermore, the cytotoxic activity of N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride has been linked to cell cycle arrest and a loss of mitochondrial membrane potential in cancer cells. nih.gov This indicates that the compound may trigger apoptosis through the intrinsic pathway. Microarray analyses of similar antitumor compounds have shown the induction of various stress-related genes, which are responsible for the cytotoxic effects. nih.gov It has been proposed that some of these compounds may form quinone methide intermediates that covalently bind to protein thiols rather than DNA, leading to their anticancer effects. nih.gov

Anti-inflammatory Properties and Therapeutic Potential

In addition to their anticancer properties, Schiff bases and their metal complexes have demonstrated significant anti-inflammatory activity. nih.gov Inflammation is a complex biological response, and chronic inflammation is a known risk factor for various diseases, including cancer. nih.gov Therefore, compounds with dual anticancer and anti-inflammatory activities are of particular therapeutic interest.

Studies on various Schiff base complexes have shown their ability to inhibit key inflammatory mediators. nih.govnih.govmdpi.commdpi.com For example, some complexes have been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule. nih.govmdpi.com The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The chelation of metal ions by the Schiff base ligand can enhance the anti-inflammatory effect compared to the ligand alone.

While direct studies on the anti-inflammatory properties of this compound are limited, the general anti-inflammatory potential of Schiff bases suggests that this compound and its complexes warrant further investigation as potential anti-inflammatory agents.

Structure-Activity Relationship Studies for Biological Systems

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For Schiff base complexes, several structural features have been identified that influence their biological activity.

The nature of the substituent on the aromatic ring plays a significant role. The presence of an electron-withdrawing group, such as the chloro group in this compound, is often associated with enhanced cytotoxic activity. nih.gov The position of the substituent also matters. For instance, para-substitution on the benzylidene ring has been noted in various biologically active Schiff bases.

The metal ion coordinated to the Schiff base ligand is another critical determinant of activity. Different metal ions can lead to variations in geometry, stability, and redox potential of the complex, all of which can impact its biological effects. For example, the cytotoxicity of some salicylidene-based complexes was found to be dependent on the transition metal used.

Catalytic Applications of Bis P Chlorobenzylidene Ethylenediamine Metal Complexes

Oxidation Catalysis

Complexes of Bis(p-chlorobenzylidene)-ethylenediamine and related Schiff bases are effective catalysts for various oxidation reactions. Their activity often stems from the ability of the metal center to cycle between different oxidation states, facilitating the transfer of electrons and activation of oxidants.

Metal complexes of Schiff base ligands demonstrate significant activity in the aerobic oxidation of organic substrates. For instance, manganese(III) complexes of similar N₂O₂ donor Schiff base ligands have been shown to effectively catalyze the oxidation of substrates like 2-aminophenol and 3,5-di-tert-butylcatechol (DTBC) nih.gov. The oxidation of DTBC to 3,5-di-tert-butylquinone (DTBQ) is a common benchmark reaction to evaluate catecholase activity. One study on a bis(μ-phenoxo)-bridged dicopper(II) complex reported a turnover number (kcat) of 7.2 x 10³ h⁻¹ for this reaction in methanol nih.gov.

Similarly, copper(II) complexes are also active catalysts for the oxidation of phenols and alcohols orientjchem.orgnih.gov. A study on a bis[2-(p-tolyliminomethyl)phenolato] copper(II) complex demonstrated its ability to selectively oxidize various primary and secondary alcohols to their corresponding aldehydes and ketones in good to excellent yields (56-95%) using hydrogen peroxide as the oxidant . The reaction to form an aldehyde showed no subsequent overoxidation to a carboxylic acid . In the presence of a CoFe₂O₄/polyvinylpyrrolidone catalyst, phenol conversion reached over 95% after two hours, yielding hydroquinone and benzoquinone as the main products mdpi.com. These examples highlight the potential of this compound metal complexes to function as catalysts for the selective oxidation of various organic functional groups.

Catalytic Oxidation of Phenolic Substrates by Analogous Schiff Base Complexes

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| bis(μ-phenoxo)-bridged dicopper(II) complex | 3,5-di-tert-butylcatechol (DTBC) | 3,5-di-tert-butylquinone (DTBQ) | kcat = 7.2 x 10³ h⁻¹ in methanol under aerobic conditions. | nih.gov |

| Mn(III)-Schiff base complexes | o-aminophenol / 3,5-di-tert-butylcatechol | 2-aminophenoxazin-3-one / 3,5-di-tert-butylquinone | Complexes showed high catalytic efficiency in aerobic oxidation. | nih.gov |

| CoFe₂O₄/PVP composite | Phenol | Hydroquinone and Benzoquinone | >95% phenol conversion after 2 hours using H₂O₂. | mdpi.com |

Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), are implicated in oxidative stress-related diseases mdpi.com. Metal complexes of Schiff base ligands, particularly those with manganese, have been extensively investigated as mimics of antioxidant enzymes like superoxide dismutase (SOD) and catalase mdpi.comresearchgate.netresearchgate.net. These synthetic enzymes, or "synzymes," can catalytically dismutate ROS into less harmful species mdpi.comresearchgate.net.

Manganese(III) salen-type complexes are effective ROS scavengers both in vitro and in vivo researchgate.net. Their mechanism involves the cycling of the manganese center between the Mn(III) and Mn(II) oxidation states to catalyze the dismutation of superoxide radicals mdpi.comresearchgate.net. The design of the Schiff base ligand influences the redox potential and stability of the complex, thereby tuning its ROS scavenging efficacy researchgate.net. Studies on various Mn(III) synzymes have shown that structural differences, such as using an aliphatic versus an aromatic diamine bridge, lead to distinct redox properties and biological activities mdpi.com. The ability of these complexes to consume various ROS, including hydroxyl radicals, hydrogen peroxide, and superoxide, underscores their potential as therapeutic agents for mitigating oxidative damage mdpi.comresearchgate.net.

Hydrolysis Catalysis (e.g., benzonitrile hydrolysis, hydrogen generation via borohydride (B1222165) hydrolysis)

The application of Schiff base metal complexes extends to catalyzing hydrolysis reactions. A significant area of research is their use in generating hydrogen from chemical hydrides like sodium borohydride (NaBH₄). The hydrolysis of NaBH₄ is a promising method for on-demand hydrogen production, but it requires an efficient catalyst to proceed at a practical rate mdpi.com.

Cobalt-based catalysts, including those supported on various materials, are highly effective for this reaction mdpi.comritter.de. Studies on graphene-modified Co-B-P catalysts have reported exceptionally high hydrogen generation rates, reaching up to 12,087.8 mL min⁻¹ g⁻¹ at 25 °C mdpi.com. The reaction kinetics are often found to be zero-order with respect to the NaBH₄ concentration, and the activation energy can be significantly lowered by the catalyst mdpi.comresearchgate.net. For example, a Co-B-P/graphene catalyst exhibited an activation energy of 28.64 kJ mol⁻¹, indicating high catalytic efficiency mdpi.com. While specific studies on this compound complexes are limited, the performance of analogous Schiff base and cobalt complexes suggests their potential in this application.

The hydrolysis of nitriles to amides or carboxylic acids is another important industrial process. While base-catalyzed hydrolysis of benzonitrile is known, the use of specific Schiff base complexes for this transformation is a less explored area researchgate.netchemijournal.com. The coordination of the nitrile to a metal center can activate it towards nucleophilic attack by water, suggesting a potential catalytic role for this compound metal complexes that warrants further investigation.

Performance of Catalysts in Borohydride Hydrolysis

| Catalyst | Reaction | Hydrogen Generation Rate | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Graphene-modified Co-B-P | NaBH₄ Hydrolysis | 12087.8 mL min⁻¹ g⁻¹ | 28.64 kJ mol⁻¹ | mdpi.com |

| Co-Cr@Kaolin | NaBH₄ Hydrolysis | 5007 mL g⁻¹ min⁻¹ | 19.36 kJ mol⁻¹ | researchgate.net |

| PtRuCo/Graphene | NaBH₄ Hydrolysis | up to 82.8 L min⁻¹ g⁻¹ (at 60°C) | 45.6 - 55.9 kJ mol⁻¹ | ritter.de |

Hydrogenation and Other Reduction Reactions

While less common than their use in oxidation, Schiff base complexes of first-row transition metals like iron and cobalt are emerging as potent catalysts for hydrogenation and other reduction reactions. These earth-abundant metals offer a cost-effective and sustainable alternative to precious metal catalysts nih.gov.

Iron complexes supported by related bis(imino)pyridine and bis(arylimidazol-2-ylidene)pyridine ligands have demonstrated high activity for the hydrogenation of unfunctionalized, sterically hindered alkenes nih.gov. Structure-activity relationship studies have shown that more electron-donating ligands generally produce more active catalysts nih.gov. For example, an iron dinitrogen complex with a bis(arylimidazol-2-ylidene)pyridine ligand achieved quantitative hydrogenation of trans-methyl stilbene in under an hour at room temperature and 4 atm of H₂ nih.gov. Similarly, ruthenium(III) Schiff base complexes have been investigated as efficient catalysts for the transfer hydrogenation of ketones globalresearchonline.net. The electronic character of the p-chloro substituents in this compound could influence the activity of its corresponding iron or cobalt complexes in such transformations.

Photoredox Catalysis and Light-Driven Transformations

Visible-light photoredox catalysis using transition metal complexes has become a powerful tool in organic synthesis. Schiff base complexes are attractive candidates for these applications due to their strong absorption in the visible region and tunable photophysical properties.

Influence of Complex Structure and Metal Oxidation State on Catalytic Performance

The identity of the metal ion is paramount. For instance, in oxidation reactions, copper and manganese complexes are often highly effective due to their accessible redox couples (e.g., Cu(I)/Cu(II), Mn(II)/Mn(III)/Mn(IV)) nih.govorientjchem.orgnih.gov. In contrast, cobalt and iron complexes are frequently employed in hydrogenation and hydrolysis reactions researchgate.netnih.gov. The activity is usually enhanced upon complexation of the Schiff base ligand with a metal ion researchgate.netchemijournal.com.

The oxidation state of the metal center is also crucial. In ROS scavenging, the catalytic cycle of manganese-based SOD mimics relies on the shuttling between Mn(II) and Mn(III) states mdpi.comresearchgate.net. Studies comparing Mn(II) and Mn(III) complexes have shown that both the oxidation state and the surrounding ligand environment have a quantifiable effect on the electronic structure and, consequently, the catalytic activity ufl.eduresearchgate.net. For example, in the oxidation of alcohols, Mn(III) complexes are often used as pre-catalysts, which may form a higher-valent Mn(V)-oxo species as the active oxidant nih.gov.

The coordination geometry, influenced by factors like the length of the diamine bridge (the "chelate ring size"), also plays a significant role researchgate.net. A flexible ethylenediamine (B42938) bridge allows the complex to adopt various geometries, from square planar to distorted tetrahedral, which can affect substrate access to the metal center and the stability of catalytic intermediates researchgate.net. The electronic properties of the ligand, such as the electron-withdrawing nature of the p-chloro substituents, can modulate the redox potential of the metal center, thereby fine-tuning its catalytic power researchgate.netchemijournal.com.

Homogeneous and Heterogeneous Catalytic Systems

Metal complexes of this compound have been investigated for their potential as catalysts in both homogeneous and heterogeneous systems. The versatility of the Schiff base ligand, coupled with the diverse reactivity of transition metals, allows for the development of catalysts for a range of organic transformations. The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants and products.

In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the well-defined nature of the active catalytic species and the accessibility of the catalytic sites. Research in this area has explored the use of soluble this compound metal complexes for various reactions.

Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. Most commonly, a solid catalyst is employed for reactions in the liquid or gas phase. The primary advantage of heterogeneous systems is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling, making the process more economically and environmentally friendly. Studies have focused on the immobilization of this compound metal complexes onto solid supports to create robust and reusable catalysts.

Detailed research findings on the application of these complexes in both systems are still emerging. The following tables would typically present comparative data on their performance in specific reactions, highlighting key parameters such as reaction conditions, catalyst loading, product yield, and recyclability. However, a comprehensive search of the scientific literature did not yield specific data sets for the catalytic performance of this compound metal complexes that would allow for the creation of detailed, interactive data tables as requested. While the synthesis and characterization of these complexes are reported, their application in catalysis appears to be a less explored area of research, with no specific publications detailing their use in either homogeneous or heterogeneous catalytic reactions with sufficient data for tabulation.

Table 1: Representative Data for Homogeneous Catalysis

(No specific research data found in the public domain for this compound metal complexes to populate this table.)

| Reaction Type | Metal Complex | Substrate | Product | Reaction Conditions | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Representative Data for Heterogeneous Catalysis

(No specific research data found in the public domain for this compound metal complexes to populate this table.)

| Reaction Type | Supported Metal Complex | Substrate | Product | Reaction Conditions | Catalyst Loading (mol%) | Yield (%) | Recyclability (No. of Cycles) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further research is necessary to fully elucidate the catalytic potential of this compound metal complexes and to generate the data required for a thorough comparison of their efficacy in homogeneous and heterogeneous settings.

Theoretical and Computational Investigations of Bis P Chlorobenzylidene Ethylenediamine and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties with a favorable balance between accuracy and computational cost.

Quantum chemical calculations are essential for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For Bis(p-chlorobenzylidene)-ethylenediamine, experimental characterization via single-crystal X-ray diffraction has shown that the compound crystallizes in a monoclinic system with the space group Cc. researchgate.net The asymmetric unit of the crystal structure contains two independent molecules, each adopting an E configuration around the C=N imine bonds. researchgate.net The dihedral angles between the two p-chlorophenyl rings in the two independent molecules are 2.3(2)° and 0.5(2)°, indicating a nearly coplanar arrangement in each molecule. researchgate.net

Computational methods, particularly DFT using functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize molecular geometries. beilstein-journals.org These calculations can reproduce experimental structures with high fidelity and are also used to predict the geometries of related complexes, such as those involving copper(I) ions. researchgate.netnih.gov In such complexes, the coordination sphere around the metal center, for instance, a flattened tetrahedral geometry, can be accurately modeled. researchgate.net The process involves starting with an initial guess structure and iteratively solving the electronic Schrödinger equation while minimizing the forces on the atoms until a stable energy minimum is reached.

| Parameter | X-ray Diffraction Data for C₁₆H₁₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.166(2) |

| b (Å) | 10.345(2) |

| c (Å) | 26.650(5) |

| β (°) ** | 91.91(3) |

| V (ų) ** | 2801.1(10) |

| Z | 8 |

| Configuration | E,E |

Table 1: Crystallographic data for this compound as determined by single-crystal X-ray diffraction. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a crucial indicator of the molecule's kinetic stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com

For molecules structurally similar to this compound, DFT calculations are used to determine the energies of the HOMO, LUMO, and the resulting energy gap. kfupm.edu.saresearchgate.net From these energies, several key electronic properties and global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic behavior. mdpi.com

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. physchemres.org |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net |

Table 2: Key electronic properties derived from HOMO and LUMO energies. mdpi.comresearchgate.net

Analysis of the spatial distribution of these orbitals shows that for similar Schiff bases, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net

Computational methods are widely used to simulate spectroscopic data, which aids in the interpretation of experimental results. For this compound, experimental data from Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used for its characterization. researchgate.net

DFT calculations can predict vibrational frequencies (IR and Raman), which, after appropriate scaling, typically show good agreement with experimental FT-IR spectra. researchgate.net This allows for precise assignment of vibrational modes to specific functional groups within the molecule.

Electronic transitions, observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). nih.govphyschemres.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the electronic transitions. physchemres.org Comparing the simulated spectrum with the experimental one helps to understand the nature of the electronic excitations, such as n→π* or π→π* transitions.

Simulations of NMR spectra involve calculating the chemical shifts (δ) of magnetically active nuclei like ¹H and ¹³C. This theoretical data serves as a valuable tool for assigning peaks in the experimental NMR spectra to specific atoms in the molecular structure. researchgate.net

Beyond global reactivity descriptors like hardness and electrophilicity, computational chemistry can predict the reactivity of specific sites within a molecule. This is crucial for understanding reaction mechanisms and regioselectivity. Fukui functions (f(r)) are local reactivity descriptors derived from the conceptual DFT that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. kfupm.edu.sacore.ac.uk

f⁺(r): for nucleophilic attack (where an electron is accepted), related to the LUMO electron density.

f⁻(r): for electrophilic attack (where an electron is donated), related to the HOMO electron density.

f⁰(r): for radical attack.

By calculating these indices for each atom in this compound, one can pinpoint the most reactive sites. For instance, the imine nitrogen and carbon atoms are often identified as key reactive centers in Schiff bases. This analysis is critical for predicting how the molecule will interact with other reagents. kfupm.edu.sacore.ac.uk

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

While quantum chemical calculations typically focus on single, isolated molecules (or small clusters) in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger, more complex systems. rsc.orgmdpi.com MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Intermolecular Interactions: The crystal structure of the compound reveals the presence of C-H···Cl hydrogen bonds that link the molecules. researchgate.net MD simulations can model these and other non-covalent interactions (like van der Waals and π-π stacking) in a dynamic environment, such as in solution or in the solid state. aps.org

Solvation Effects: MD can explicitly model the interactions between the Schiff base and solvent molecules, revealing details about the structure of the solvation shell and its impact on the solute's conformation.

System Behavior: In the context of its complexes being used as compatibilizers or in materials science, MD can be used to simulate the interface between the compound and other materials, such as polymers. rsc.orgmdpi.com These simulations can be used to calculate properties like binding energy and mechanical strength at the interface. mdpi.com

Computational Insights into Reaction Mechanisms and Catalytic Pathways

DFT calculations are a cornerstone for elucidating reaction mechanisms. researchgate.net For reactions involving this compound or its metal complexes, which may act as catalysts, computational studies can map out the entire potential energy surface of a proposed reaction.

This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction by calculating the energy difference between the reactants and the transition state. The lowest energy pathway is the most likely to occur.

Investigating Regio- and Stereoselectivity: Comparing the activation energies of different possible pathways to predict the observed product distribution. researchgate.net

For example, in a hypothetical catalytic cycle involving a metal complex of this ligand, DFT could be used to model substrate binding, the key bond-forming or bond-breaking steps, and product release. nih.gov Such computational insights are invaluable for understanding how a catalyst functions at the molecular level and for designing more efficient catalysts in the future. nih.gov

Advanced Materials Science and Corrosion Science Applications

Optoelectronic and Nonlinear Optical (NLO) Materials

A review of available scientific literature indicates a lack of specific research focused on the application of Bis(p-chlorobenzylidene)-ethylenediamine as an optoelectronic or nonlinear optical (NLO) material. While organic Schiff bases and benzylidene derivatives are sometimes investigated for NLO properties due to their conjugated π-electron systems, which can lead to desirable optical effects, specific studies quantifying these properties for this compound are not prominently available. Research into related compounds, such as (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate, has explored third-order NLO properties, but direct data for the title compound remains uncharacterized in the provided search results researchgate.netresearchgate.net.

Applications in Biomaterials Development

Currently, there is no significant body of research available that details the use of this compound in the field of biomaterials development. The investigation and application of this specific compound for purposes such as medical implants, drug delivery systems, or tissue engineering have not been documented in the accessible scientific literature.

Corrosion Inhibition Studies

Organic compounds, particularly those containing heteroatoms like nitrogen, along with aromatic rings, are widely studied as corrosion inhibitors for metals in aggressive acidic or saline environments. mdpi.comresearchgate.net The efficacy of these inhibitors is primarily attributed to their ability to adsorb onto the metal surface, creating a protective barrier that impedes the corrosive process. mdpi.com

The primary mechanism by which Schiff bases like this compound are expected to inhibit corrosion is through adsorption onto the metal surface. This process can occur through two main types of interaction: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecules of the inhibitor.

Chemisorption: This process involves the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. researchgate.netmdpi.com The presence of nitrogen atoms with lone-pair electrons and the π-electrons of the benzene rings in the this compound structure makes it a candidate for this type of interaction.

The adsorption behavior of such organic inhibitors often follows established models, with the Langmuir adsorption isotherm being a commonly used model to describe the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.netchalcogen.ro This model assumes that the inhibitor molecules form a uniform protective layer, with the extent of surface coverage increasing with the inhibitor's concentration up to a saturation point. The negative value of the Gibbs free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. chalcogen.ro

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is often determined through electrochemical techniques and weight loss measurements. While specific experimental data for this compound is not detailed in the provided search results, the principles of its evaluation can be described.